molecular formula C16H15ClN2 B3033361 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile CAS No. 1018527-41-7

2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile

Cat. No.: B3033361
CAS No.: 1018527-41-7
M. Wt: 270.75 g/mol
InChI Key: DYQZDEGDBKRBCS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile is a useful research compound. Its molecular formula is C16H15ClN2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Photochemical Reactions : The compound 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile can undergo photochemical reactions. For example, the irradiation of haloanilines in the presence of acetonitrile can lead to heterolytic dehalogenation and the formation of various compounds depending on the reactants involved (Fagnoni, Mella, & Albini, 1999).

  • Formation of Adducts : In certain conditions, this compound can participate in reactions leading to the formation of adducts. An example is the formation of a 1:1 adduct with acetonitrile molecule during the hydrolysis of related compounds (Leban, Marechal, & Robert, 1997).

  • Photodecarboxylation : The photodecarboxylation of related chlorophenyl compounds in acetonitrile can result in the formation of thiazole, thiazoline, and benzonitrile (Suzuki et al., 1976). This indicates the potential of this compound in similar photodecarboxylation reactions.

  • Liquid-Liquid Partition Chromatography : In chromatographic systems, acetonitrile can be used as a stationary phase, and it has been utilized for the separation of compounds including those related to chlorophenyl structures (Corbin, Schwartz, & Keeney, 1960).

  • Spectroscopic Characterization : The compound and its derivatives have been subject to DFT and TD-DFT/PCM calculations for structural parameters, spectroscopic characterization, and analyses of molecular properties (Wazzan, Al-Qurashi, & Faidallah, 2016).

  • Synthesis of Heterocycles : Photolysis in the presence of various heterocycles can lead to the formation of 2-(4-N,N-dimethylaminophenyl) heterocycles, showcasing the versatility of chlorophenyl compounds in synthesizing heterocyclic structures (Guizzardi, Mella, Fagnoni, & Albini, 2000).

  • Environmental Studies : Studies on the environmental impact and degradation of chlorophenyl compounds, closely related to this compound, have been conducted. This includes the investigation of toxicological effects and environmental contamination by similar compounds (Wetterauer et al., 2012).

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(2-phenylethylamino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2/c17-15-8-6-14(7-9-15)16(12-18)19-11-10-13-4-2-1-3-5-13/h1-9,16,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQZDEGDBKRBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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